1-methyl-4-(piperazine-1-carbonyl)piperazine dihydrochloride
Overview
Description
1-methyl-4-(piperazine-1-carbonyl)piperazine dihydrochloride is a chemical compound with the molecular formula C10H22Cl2N4O. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is often used in various scientific research applications due to its unique chemical properties .
Scientific Research Applications
1-methyl-4-(piperazine-1-carbonyl)piperazine dihydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-Methyl-4-[(piperazin-1-yl)carbonyl]piperazine dihydrochloride . These factors can include pH, temperature, presence of other molecules, and more.
Safety and Hazards
Future Directions
The future directions of research on “1-Methyl-4-[(piperazin-1-yl)carbonyl]piperazine dihydrochloride” and related compounds could involve further exploration of their synthesis methods, chemical reactions, and mechanisms of action. Their potential applications in various fields, such as pharmaceuticals, could also be investigated .
Preparation Methods
The synthesis of 1-methyl-4-(piperazine-1-carbonyl)piperazine dihydrochloride typically involves the reaction of 1-methylpiperazine with a carbonyl-containing reagent under specific conditions. One common method involves the use of 1-chloro-4-methoxy-benzene, which reacts with 1-methylpiperazine to form the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-methyl-4-(piperazine-1-carbonyl)piperazine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the piperazine ring acts as a nucleophile.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Comparison with Similar Compounds
1-methyl-4-(piperazine-1-carbonyl)piperazine dihydrochloride can be compared with other similar compounds, such as:
1-Methylpiperazine: A simpler derivative of piperazine used in the synthesis of various pharmaceuticals.
4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride: Another piperazine derivative with different chemical properties and applications.
1-(1-Methyl-4-piperidinyl)piperazine: A compound with a similar structure but different functional groups, leading to distinct chemical and biological properties.
The uniqueness of this compound lies in its specific chemical structure, which allows it to interact with a wide range of molecular targets and be used in diverse scientific research applications .
Properties
IUPAC Name |
(4-methylpiperazin-1-yl)-piperazin-1-ylmethanone;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N4O.2ClH/c1-12-6-8-14(9-7-12)10(15)13-4-2-11-3-5-13;;/h11H,2-9H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIBQZNVONIQOLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)N2CCNCC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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